molecular formula C16H12ClN3O2S B2579920 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450340-55-3

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No. B2579920
CAS RN: 450340-55-3
M. Wt: 345.8
InChI Key: ZIQNBNXMDYBROO-UHFFFAOYSA-N
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Description

Compounds with a pyrazole nucleus are important in the modern pesticide industry, with 85% of pesticides with high activity and low toxicity containing nitrogen heterocyclic compounds . Pyrazoles act as a binucleophile with a broad spectrum of remarkable biological activities .


Synthesis Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .

Scientific Research Applications

Fungicide in Agriculture

This compound is used as a fungicide in agriculture . It is used to control major plant pathogens including Septoria tritici, Puccinia spp., and Pyrenophora teres .

Environmental Contaminant

It has been identified as an environmental contaminant . This means it can be introduced into the environment and have undesired effects.

Mitochondrial Cytochrome-bc1 Complex Inhibitor

The compound acts as a mitochondrial cytochrome-bc1 complex inhibitor . This means it can inhibit the function of the cytochrome-bc1 complex in mitochondria, which plays a crucial role in the electron transport chain and energy production in cells.

Xenobiotic

It is classified as a xenobiotic , which is a foreign compound introduced into a living organism. Xenobiotics can have various effects on the organism, depending on their nature and the organism’s ability to metabolize them.

Antifungal Agent

It is used as an antifungal agent . This means it can inhibit the growth or reproduction of fungi, making it useful in the treatment of fungal infections.

Potential Cancer Treatment

There is ongoing research into the potential use of this compound in cancer treatment . Since cancer often involves overactive receptor tyrosine kinase (TK) signaling pathways, inhibiting these receptors is one potential approach to cancer treatment .

Mechanism of Action

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interactions with its targets .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-10-3-1-4-11(7-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-5-2-6-22-14/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNBNXMDYBROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

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